

An In-depth Technical Guide to 2,3-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Dichlorophenylboronic acid**, a versatile reagent in organic synthesis and a compound of interest in biochemical research. This document details its physicochemical properties, provides exemplary experimental protocols for its application, and illustrates relevant biochemical pathways.

Core Properties of 2,3-Dichlorophenylboronic Acid

2,3-Dichlorophenylboronic acid is an organoboron compound that is a derivative of phenylboronic acid. It is a white to off-white solid at room temperature and is utilized in a variety of chemical transformations.[1]

Physicochemical and Safety Data

The key quantitative data for **2,3-Dichlorophenylboronic acid** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	References
Molecular Weight	190.82 g/mol	[1][2][3][4]
Molecular Formula	C ₆ H ₅ BCl ₂ O ₂	[1][2][3][5]
CAS Number	151169-74-3	[2][3][4]
Appearance	White to off-white solid	[1]
Purity (HPLC)	≥99.0%	[1]
InChI Key	TYIKXPOMOYDGCS- UHFFFAOYSA-N	[6]
SMILES	OB(O)c1cccc(Cl)c1Cl	[4]
Storage	Store at -20°C for long-term stability.	[1]

Safety Information:

Hazard Statement	Precautionary Statement
H315: Causes skin irritation.	P261, P264, P271, P280, P302+P352, P305+P351+P338
H319: Causes serious eye irritation.	
H335: May cause respiratory irritation.	

Key Applications and Experimental Protocols

2,3-Dichlorophenylboronic acid is a valuable reagent in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions. It also exhibits interesting biological activity as a phosphatase inhibitor.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and arylboronic acids are key substrates in this transformation. This reaction is widely used in

the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.

This protocol describes a general procedure for the coupling of **2,3-Dichlorophenylboronic acid** with an aryl bromide.

Materials:

- 2,3-Dichlorophenylboronic acid
- Aryl bromide (e.g., 4-bromoanisole)
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Water, deionized
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask, add 2,3-Dichlorophenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
- Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 5 mL of 1,4-dioxane under an inert atmosphere.
- Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants.
- Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL) to the reaction mixture.
- Reaction Conditions: The reaction mixture is heated to 80-100°C under an inert atmosphere and stirred vigorously for 4-12 hours. The progress of the reaction should be monitored by

thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

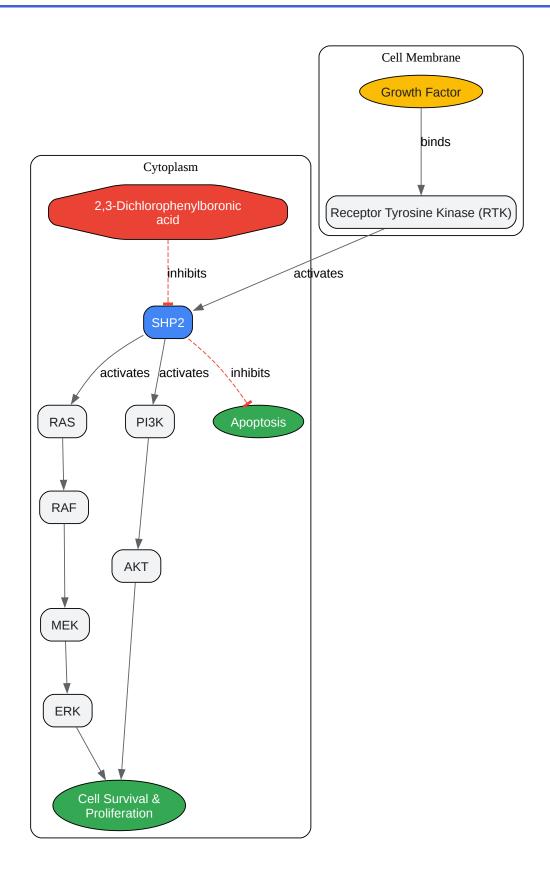
Click to download full resolution via product page

Figure 1: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Inhibition of SHP2 Phosphatase

2,3-Dichlorophenylboronic acid has been identified as an inhibitor of the SHP2 protein kinase. SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are involved in cell proliferation, differentiation, and survival.[7][8] Inhibition of SHP2 can lead to the induction of apoptosis (programmed cell death), making it a target of interest in cancer research.[9][10]

This protocol outlines a general method for assessing the inhibitory activity of **2,3-Dichlorophenylboronic acid** against SHP2 in a laboratory setting.


Materials:

- Recombinant human SHP2 enzyme
- Phosphopeptide substrate (e.g., p-nitrophenyl phosphate pNPP)
- 2,3-Dichlorophenylboronic acid
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
- 96-well microplate
- Microplate reader

Procedure:

- Compound Preparation: Prepare a stock solution of 2,3-Dichlorophenylboronic acid in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer to test a range of concentrations.
- Reaction Mixture: In a 96-well microplate, add the SHP2 enzyme to the assay buffer.
- Inhibitor Incubation: Add the diluted **2,3-Dichlorophenylboronic acid** solutions to the wells containing the enzyme. Include a control group with the solvent only (no inhibitor). Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Substrate Addition: Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
- Kinetic Measurement: Immediately begin measuring the absorbance at 405 nm using a
 microplate reader. Take readings at regular intervals (e.g., every 60 seconds) for 15-30
 minutes. The rate of p-nitrophenol production is proportional to the enzyme activity.
- Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor.
 Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Click to download full resolution via product page

Figure 2: Simplified SHP2 signaling pathway and the role of its inhibition.

Conclusion

2,3-Dichlorophenylboronic acid is a chemical compound with significant utility for professionals in research and drug development. Its role as a reactant in the versatile Suzuki-Miyaura coupling allows for the synthesis of a wide array of complex molecules. Furthermore, its inhibitory action on the SHP2 phosphatase highlights its potential as a tool for investigating cellular signaling pathways and as a starting point for the development of novel therapeutic agents. The data and protocols provided in this guide are intended to facilitate the effective and safe use of this compound in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The Src homology 2 domain tyrosine phosphatases SHP-1 and SHP-2: diversified control of cell growth, inflammation, and injury PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dichlorophenylboronic acid 151169-74-3 [sigmaaldrich.com]
- 5. SHP-2 tyrosine phosphatase inhibits p73-dependent apoptosis and expression of a subset of p53 target genes induced by EGCG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dichlorophenylboronic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Strategies to overcome drug resistance using SHP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SHP-2 regulates the phosphatidylinositide 3'-kinase/Akt pathway and suppresses caspase 3-mediated apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dichlorophenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056464#2-3-dichlorophenylboronic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com